molecular formula C8H15NO2 B1335183 (3-Methylpiperidin-1-yl)acetic acid CAS No. 883542-90-3

(3-Methylpiperidin-1-yl)acetic acid

Cat. No. B1335183
M. Wt: 157.21 g/mol
InChI Key: FVULGLRBNFRVTR-UHFFFAOYSA-N
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Description

“(3-Methylpiperidin-1-yl)acetic acid” belongs to the class of organic compounds known as N-acylpiperidines .


Molecular Structure Analysis

The empirical formula of “(3-Methylpiperidin-1-yl)acetic acid” is C8H15NO2. It has a molecular weight of 157.21 .


Physical And Chemical Properties Analysis

“(3-Methylpiperidin-1-yl)acetic acid” is a solid compound . Its SMILES string is O=C(O)CN(CCC1)CC1C .

Scientific Research Applications

Piperidine is an essential heterocyclic system and a pivotal cornerstone in the production of drugs . Piperidine byproducts showed several important pharmacophoric features and are being utilized in different therapeutic applications . Here are some applications of piperidine derivatives:

  • Anticancer : Piperidine derivatives are being utilized as anticancer agents .
  • Antiviral : Piperidine derivatives are being utilized as antiviral agents .
  • Antimalarial : Piperidine derivatives are being utilized as antimalarial agents .
  • Antimicrobial and Antifungal : Piperidine derivatives are being utilized as antimicrobial and antifungal agents .
  • Antihypertension : Piperidine derivatives are being utilized as antihypertension agents .
  • Analgesic, Anti-inflammatory, Anti-Alzheimer, Antipsychotic and/or Anticoagulant : Piperidine derivatives are being utilized in these ways .

It’s important to note that the piperidine nucleus, which is a part of the “(3-Methylpiperidin-1-yl)acetic acid” molecule, is a pivotal cornerstone in the production of drugs . Piperidine derivatives have been utilized in different therapeutic applications .

It’s important to note that the piperidine nucleus, which is a part of the “(3-Methylpiperidin-1-yl)acetic acid” molecule, is a pivotal cornerstone in the production of drugs . Piperidine derivatives have been utilized in different therapeutic applications .

Safety And Hazards

“(3-Methylpiperidin-1-yl)acetic acid” is classified as an Eye Dam. 1 hazard. Precautionary measures include avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment and ensuring adequate ventilation are recommended .

properties

IUPAC Name

2-(3-methylpiperidin-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c1-7-3-2-4-9(5-7)6-8(10)11/h7H,2-6H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVULGLRBNFRVTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50390327
Record name (3-methylpiperidin-1-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50390327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Methylpiperidin-1-yl)acetic acid

CAS RN

883542-90-3
Record name (3-methylpiperidin-1-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50390327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
BI HU, ÉJ HU, RV HU, PJL HU, GCL HU, BGA HU… - …, 2010 - sumobrain.org
The invention relates to new pyrazolo [1, 5-a] pyrimidine derivatives of formula (I) or pharmaceutically acceptable salts, biologically active metabolites, pro-drugs, racemates, …
Number of citations: 0 www.sumobrain.org

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